molecular formula C7H12Cl2O B1295582 1,7-Dichloroheptan-4-one CAS No. 40624-07-5

1,7-Dichloroheptan-4-one

Cat. No. B1295582
CAS RN: 40624-07-5
M. Wt: 183.07 g/mol
InChI Key: SCKUIKDAPAUGBE-UHFFFAOYSA-N
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Patent
US04897495

Procedure details

To a solution of aceton cyanohydrin (2.3 g, 27 mmol) saturated with ammonia, 1,7-dichloro-4-heptanone (0.50 g, 2.7 mmol) was added dropwise at 20° C. The resulting solution was stirred for 48 hours at 20° C. under ammonia gas atmosphere. To the reaction mixture, 0.1N-NaOH was added to extract with methylene chloride. The extract was dried over anhydrous sodium sulfate, concentrated and distilled in vacuo to afford 0.33 g of the desired compound (Yield: 89%).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
CC(C)(O)[C:3]#[N:4].[NH3:7].Cl[CH2:9][CH2:10][CH2:11][C:12](=O)[CH2:13][CH2:14][CH2:15]Cl.[OH-].[Na+]>>[C:3]([C:12]12[CH2:13][CH2:14][CH2:15][N:7]1[CH2:9][CH2:10][CH2:11]2)#[N:4] |f:3.4|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
CC(C#N)(O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0.5 g
Type
reactant
Smiles
ClCCCC(CCCCl)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 48 hours at 20° C. under ammonia gas atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
to extract with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled in vacuo

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(#N)C12CCCN2CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.33 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.